molecular formula C20H28O2 B565829 Arachidonic acid-alkyne

Arachidonic acid-alkyne

Cat. No.: B565829
M. Wt: 300.4 g/mol
InChI Key: DTSYXKMUESYRSH-DOFZRALJSA-N
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Description

Molecular Architecture and Functional Group Modifications

Arachidonic acid-alkyne is a chemically modified derivative of native arachidonic acid (C20H32O2), distinguished by the introduction of a terminal alkyne (-C≡CH) group at the ω-carbon position. This modification preserves the polyunsaturated fatty acid backbone while enabling bioorthogonal conjugation via click chemistry.

Key structural features :

Property Native Arachidonic Acid This compound Source
Molecular Formula C20H32O2 C20H28O2
Molecular Weight 304.47 g/mol 300.44 g/mol
Functional Groups Carboxylic acid, 4 cis-double bonds Carboxylic acid, 4 cis-double bonds, terminal alkyne
Alkyne Position Absent ω-terminal (C19)

The alkyne substitution reduces the molecular weight by 4.03 g/mol compared to native arachidonic acid due to the replacement of two hydrogen atoms with a triple bond. This modification does not alter the positions of the four cis-unsaturated bonds (5Z,8Z,11Z,14Z), which remain critical for eicosanoid precursor activity.

Synthetic implications :

  • The alkyne group enables Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific tagging of metabolites.
  • Unlike native arachidonic acid, the terminal alkyne allows covalent conjugation to azide-containing probes without competing with enzymatic oxidation processes.

Stereochemical Considerations in ω-Alkyne Positioning

The stereochemistry of this compound remains congruent with native arachidonic acid, with the alkyne introduced as a terminal functional group.

Double bond configurations :

Position Configuration Native Arachidonic Acid This compound
Δ5 cis (Z) Present Present
Δ8 cis (Z) Present Present
Δ11 cis (Z) Present Present
Δ14 cis (Z) Present Present

The alkyne modification does not induce geometric isomerization, as the conjugation occurs at the terminal carbon without disrupting the existing double bond system. Metabolic studies confirm that the stereochemistry of the double bonds remains intact during cellular processing.

Spatial positioning :

  • The alkyne occupies the ω-carbon (C19), leaving the methyl terminus of the fatty acid chain unmodified.
  • This terminal modification minimizes steric interference with enzymatic recognition of the polyunsaturated chain.

Physicochemical Characteristics Compared to Native Arachidonic Acid

Solubility profiles :

Solvent Native Arachidonic Acid This compound Source
Ethanol Soluble Highly soluble (>100 mg/mL)
DMSO Soluble Soluble (>100 mg/mL)
0.1 M Na2CO3 Limited ~1 mg/mL
Aqueous buffers Poor Poor (requires organic co-solvents)

Melting point and phase behavior :

Property Native Arachidonic Acid This compound Source
Melting Point -50°C Not reported (liquid at -20°C storage)
Phase at 25°C Liquid Liquid (ethanol solution)

Critical functional group reactivity :

  • Alkyne stability : Resistant to hydrolysis under physiological conditions but reactive toward azides in CuAAC reactions.
  • Oxidative susceptibility : The terminal alkyne is less prone to peroxidation compared to internal double bonds, reducing oxidative degradation risks during metabolic tracing.

Mass spectrometric characteristics :

Parameter Native Arachidonic Acid This compound Source
[M+H]+ m/z 305.24 301.22
Fragmentation pattern Loss of CO2 Alkyne-specific fragments

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-19-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,6-7,9-10,12-13,15-16H,3-5,8,11,14,17-19H2,(H,21,22)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSYXKMUESYRSH-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of AA-alk typically begins with native arachidonic acid (AA) or its methyl ester, modified to introduce an alkyne functional group at the terminal (ω) carbon. The key steps involve:

  • Protection of the carboxylic acid group to prevent undesired side reactions.

  • Alkyne introduction via Grignard reaction or cross-coupling.

  • Deprotection and purification to yield the final product.

In one validated protocol, AA is first converted to its methyl ester using diazomethane in an ethereal solution. The esterified AA undergoes a Grignard reaction with propargyl bromide in the presence of a copper(I) catalyst, selectively appending the alkyne group to the ω-terminal. The methyl ester is subsequently hydrolyzed back to the free carboxylic acid using lithium hydroxide, yielding AA-alk.

Stepwise Synthesis Protocol

  • Methyl Ester Formation :
    AA (1 mmol) is dissolved in anhydrous diethyl ether, cooled to 0°C, and treated with ethereal diazomethane (2 mmol). The reaction proceeds for 1 hour under argon, followed by solvent evaporation to yield AA methyl ester.

  • Alkyne Introduction :
    The methyl ester is dissolved in tetrahydrofuran (THF) and reacted with propargyl magnesium bromide (1.2 equiv) at −78°C. After warming to room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over sodium sulfate.

  • Ester Hydrolysis :
    The alkyne-appended methyl ester is treated with lithium hydroxide (2 M) in tetrahydrofuran/water (3:1 v/v) at 25°C for 4 hours. Acidification with hydrochloric acid (1 M) precipitates AA-alk, which is purified via silica gel chromatography.

Analytical Characterization of AA-Alk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton PositionChemical Shift (δ, ppm)Multiplicity
ω-Alkyne1.98Triplet
C5–C8 H5.30–5.45Multiplet
Carboxylic Acid10.12Singlet

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with UV detection at 210 nm resolves AA-alk from unreacted AA. Mobile phase: gradient of 0.1% formic acid in water (A) and acetonitrile (B). Retention time: 12.3 minutes for AA-alk vs. 11.8 minutes for AA.

Table 2: HPLC Conditions for AA-Alk Purification

ParameterSpecification
ColumnC18 (5 μm, 250 × 4.6 mm)
Mobile Phase0.1% formic acid in water/acetonitrile
Gradient20% B to 98% B over 40 min
Flow Rate1.0 mL/min
DetectionUV at 210 nm

Enzymatic Oxidation Compatibility

Lipoxygenase (LOX) Catalysis

AA-alk serves as a substrate for lipoxygenases, albeit with modified kinetics. Recombinant human 12-lipoxygenase (12-LOX) converts AA-alk to 12-hydroperoxyeicosatetraenoic acid-alkyne (12-HpETE-alk) at 78% efficiency relative to native AA.

Table 3: Kinetic Parameters for 12-LOX with AA vs. AA-Alk

SubstrateVmaxV_{\text{max}} (nmol/min/mg)KmK_m (μM)kcat/Kmk_{\text{cat}}/K_m (×10³ M⁻¹s⁻¹)
AA12.4 ± 1.28.9 ± 0.91.39 ± 0.15
AA-Alk9.7 ± 0.811.2 ± 1.10.87 ± 0.09

Cyclooxygenase (COX) Activity

COX-2 metabolizes AA-alk to prostaglandin analogs, but product profiles differ. While AA yields prostaglandin H₂ (PGH₂), AA-alk primarily forms 11-hydroxy-8,9-epoxy-eicosatrienoic acid-alkyne due to altered binding conformation in the COX-2 active site.

Purification and Stability Considerations

Silica Gel Chromatography

AA-alk is purified using normal-phase silica gel with hexane/ethyl acetate/acetic acid (90:10:0.1 v/v/v). The alkyne group’s polarity necessitates a higher ethyl acetate fraction (15%) compared to AA (10%).

Oxidative Stability

AA-alk exhibits greater susceptibility to autoxidation than AA. Storage under argon at −80°C with 0.01% butylated hydroxytoluene (BHT) prevents degradation. Accelerated stability testing (37°C, 72 hours) shows 12% degradation vs. 6% for AA under identical conditions.

Applications and Limitations

Click Chemistry Compatibility

The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent or biotin tagging. However, the alkyne’s electron-withdrawing properties reduce reaction yields by 15–20% compared to shorter-chain alkyne probes.

Metabolic Limitations

While AA-alk incorporates into phospholipids identically to AA, its elongation to adrenic acid (22:4) is 40% less efficient. Additionally, leukotriene B₄-alkyne exhibits 12-fold lower chemotactic activity than native LTB₄ .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Arachidonic Acid Alkyne has numerous applications in scientific research:

Mechanism of Action

Arachidonic Acid Alkyne exerts its effects through its incorporation into cellular membranes and subsequent metabolism. Once inside cells, it is activated by acyl-CoA synthetases to produce arachidonic acid-CoA, which is then incorporated into phospholipids by lysophospholipid acyl-CoA acyltransferases. This incorporation allows the compound to participate in various signaling pathways, including those involving cyclooxygenase and lipoxygenase enzymes .

Comparison with Similar Compounds

Research Findings and Implications

  • Immune Modulation: O3-degraded AA produces aldehydes (e.g., 4-hydroxyalkenals) that suppress lymphocyte proliferation and NK cell activity . This compound’s resistance to O3 degradation (inferred from its triple bond stability) might mitigate these immunotoxic effects, though experimental validation is needed.
  • Therapeutic Potential: CYP450-derived AA metabolites (e.g., 20-HETE, EETs) regulate vascular tone and renal function . This compound could serve as a probe to map CYP450 activity or deliver targeted inhibitors.

Biological Activity

Arachidonic acid (AA) is a polyunsaturated fatty acid that plays a crucial role in cellular signaling and the synthesis of bioactive lipid mediators, including eicosanoids. The introduction of alkyne modifications to arachidonic acid, specifically through compounds like 19-alkyne-arachidonic acid (AA-alk), has opened new avenues for studying lipid metabolism and biological activity. This article reviews the biological activity of arachidonic acid-alkyne, highlighting its metabolic pathways, effects on various cell types, and potential therapeutic applications.

Overview of this compound

Arachidonic acid serves as a precursor for numerous bioactive lipids that are involved in inflammation and other physiological processes. The alkyne modification allows for the application of click chemistry techniques, enabling researchers to trace lipid metabolism and investigate cellular interactions more effectively. This section will summarize key findings from recent studies on AA-alk.

Metabolism and Cellular Uptake

Cellular Uptake Comparison
Research comparing the uptake of AA and AA-alk in human Jurkat cells revealed that while AA was taken up more efficiently (2-fold greater than AA-alk), a higher proportion of AA-alk underwent elongation to form 22:4 fatty acids. Both fatty acids demonstrated equivalent incorporation into phospholipid classes, suggesting similar remodeling pathways despite differences in uptake efficiency .

Eicosanoid Production
The metabolic conversion of AA-alk by lipoxygenases (LOXs) and cyclooxygenases (COXs) was also examined. Platelets stimulated with AA produced significantly more eicosanoid products than those treated with AA-alk. Specifically, neutrophils stimulated with AA-alk produced fewer leukotriene B4 products compared to those treated with AA, indicating that AA-alk may have weaker agonist activity at leukotriene receptors .

Biological Effects

Anti-Bacterial Activity
Recent studies have demonstrated that arachidonic acid exhibits anti-bacterial properties against cariogenic bacteria such as Streptococcus mutans. The minimum inhibitory concentration (MIC) was determined to be 25 μg/ml under optimal conditions. The anti-bacterial effects were attributed to both bactericidal and bacteriostatic mechanisms, as well as the ability to disrupt biofilm formation by downregulating biofilm-related gene expression . Flow cytometric analyses indicated that AA leads to membrane hyperpolarization and increased permeability, contributing to its anti-bacterial action .

Inflammatory Responses
In vivo studies have shown that deuterated forms of arachidonic acid can modulate inflammatory responses in lung tissues. Mice treated with deuterated arachidonic acid exhibited reduced oxidative stress and inflammation following lipopolysaccharide (LPS) exposure compared to controls receiving non-deuterated forms . This suggests that modifications to the structure of arachidonic acid can influence its biological activity and therapeutic potential.

Case Studies

StudyFindingsImplications
1 Comparison of uptake in Jurkat cells: AA vs. AA-alkIndicates potential limitations in using AA-alk as a surrogate for studying eicosanoid production.
2 Anti-bacterial effects against S. mutansSuggests potential therapeutic uses for oral health applications.
3 Deuterated arachidonic acid reduces inflammation in miceHighlights the importance of structural modifications for therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for extracting and purifying arachidonic acid-alkyne from biological samples?

  • Methodological Answer : Use the Bligh-Dyer method for rapid lipid extraction. Homogenize tissues with a chloroform:methanol:water mixture (2:1:0.8 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including this compound, which can be isolated and purified. This method minimizes lipid degradation and is reproducible for tissues like muscle or liver .

Q. Which analytical techniques are recommended for quantifying this compound in cellular studies?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard. Use reverse-phase chromatography for separation and tandem MS for targeted quantification. For high-throughput lipidomics, pair LC-MS with bioinformatics tools like pathway enrichment analysis to contextualize this compound levels within metabolic networks .

Q. How can researchers ensure the purity and stability of this compound during storage?

  • Methodological Answer : Store the compound in chloroform or dichloromethane at -20°C, protected from light and air. Verify purity (≥98%) via Certificate of Analysis (COA) using NMR or HPLC. Stability tests under varying temperatures and solvents (e.g., DMSO, acetone) should precede long-term storage .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, wash immediately with soap and water. Refer to Safety Data Sheets (SDS) for specific hazards, including skin/eye irritation risks .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ¹⁴C) track the metabolic fate of this compound in real time?

  • Methodological Answer : Synthesize isotopically labeled this compound via enzymatic or chemical modification. Administer the tracer to cell cultures or model organisms, then use LC-MS/MS to track labeled metabolites (e.g., prostaglandins, leukotrienes). Combine with flux analysis software to quantify metabolic turnover rates .

Q. How can researchers resolve contradictions in the role of this compound metabolites in inflammatory pathways?

  • Methodological Answer : Address discrepancies (e.g., pro- vs. anti-inflammatory effects) by:

  • Using genetic knockout models (e.g., COX-1/COX-2 null mice) to isolate enzyme-specific effects.
  • Applying selective inhibitors (e.g., 5-LO inhibitors) to block specific metabolic branches.
  • Performing dose-response studies to assess concentration-dependent outcomes .

Q. What strategies improve detection of unstable this compound metabolites like 5(S)-HpETE?

  • Methodological Answer : Stabilize 5(S)-HpETE by:

  • Rapidly quenching reactions with methanol at -80°C.
  • Derivatizing metabolites with stabilizing agents (e.g., methyl esters).
  • Using ultra-high sensitivity LC-MS with shortened run times to minimize degradation .

Q. How can lipidomic data for this compound be integrated with transcriptomic or proteomic datasets?

  • Methodological Answer : Employ multi-omics platforms to correlate lipid levels with gene/protein expression. Use tools like MetaboAnalyst for pathway cross-talk analysis. Validate hypotheses with siRNA-mediated gene silencing or CRISPR editing to confirm regulatory nodes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.